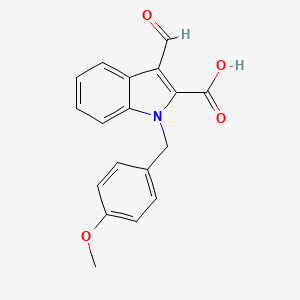

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFAFOLKOTKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Indole-2-carboxylic Acid

The carboxyl group is first protected by esterification to facilitate subsequent reactions without interference from the acidic group.

Introduction of the 4-Methoxybenzyl Group at N1

- The N1 position of the indole ring is alkylated with 4-methoxybenzyl chloride or bromide under basic conditions.

- Alternatively, palladium-catalyzed Buchwald–Hartwig amination reactions can introduce the 4-methoxybenzyl substituent efficiently.

- This step ensures selective N1 substitution without affecting the C3 position or carboxyl group.

Formylation at C3 Position via Vilsmeier–Haack Reaction

- The key formyl group at C3 is introduced using the Vilsmeier–Haack reaction, which involves treatment with a Vilsmeier reagent generated in situ from DMF and POCl3.

- This reaction selectively formylates the electron-rich C3 position of the indole ring, yielding the 3-formyl derivative in high yield (up to 95% reported).

- The ester protecting group remains intact during this step.

Hydrolysis of the Ester to Regenerate Carboxylic Acid

- After formylation and N1 substitution, the ester protecting group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at C2.

- Typical hydrolysis conditions include aqueous acid or base reflux, followed by acidification to precipitate the carboxylic acid.

Alternative One-Pot Synthesis via Oxalyl Chloride Activation

An alternative preparation method involves the formation of an acid chloride intermediate to facilitate amide or related derivative formation, which can be adapted for the synthesis of 3-formyl indole derivatives:

- The carboxylic acid at C2 is converted to the acid chloride using oxalyl chloride in dry dichloromethane at low temperatures (0 to 30°C).

- Subsequent reaction with appropriate nucleophiles (e.g., secondary amines) can lead to functionalized indole derivatives.

- Though primarily used for amide derivatives, this method informs potential activation strategies for carboxyl groups in the synthesis of related compounds.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Concentrated H2SO4, alcohol (MeOH or EtOH) | 85-95 | Protects carboxyl group |

| N1 Alkylation | 4-Methoxybenzyl halide, base (e.g., K2CO3) or Pd catalyst | 70-90 | Selective N1 substitution |

| C3 Formylation (Vilsmeier–Haack) | DMF, POCl3, 0-25°C | ~95 | High regioselectivity and yield |

| Ester Hydrolysis | Aqueous acid/base reflux | 80-90 | Regenerates carboxylic acid |

Research Findings and Optimization Notes

- The Vilsmeier–Haack reaction is favored for its high selectivity at C3, exploiting the electron density of the indole ring and the activating effect of the ester group at C2.

- Palladium-catalyzed Buchwald–Hartwig amination is a robust method for introducing the 4-methoxybenzyl group at N1, providing better control and higher yields compared to classical alkylation.

- Protecting the carboxyl group as an ester is critical to prevent side reactions and to improve the overall yield and purity of the final product.

- Hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive formyl and indole functionalities.

- Alternative methods involving acid chloride intermediates provide routes for further functionalization but require careful handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: 3-Carboxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Reduction: 3-Hydroxymethyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Key Observations :

- The target compound’s formyl group is critical for constructing heterocyclic hybrids via Knoevenagel or Schiff base reactions .

- Ester Derivatives (e.g., methyl esters in ) are often synthesized to improve solubility during purification, but the free carboxylic acid in the target compound enables direct bioconjugation .

Biological Activity

Overview

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is a complex organic compound with the molecular formula C19H17NO4. This compound is part of the indole family, which is known for its diverse biological activities, including potential applications in pharmaceuticals. The unique structure of this compound, featuring a formyl group and a methoxybenzyl group, positions it as a significant candidate for various biological studies.

Chemical Structure

The chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid |

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 335.35 g/mol |

| CAS Number | 1242891-83-3 |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds within the indole family exhibit significant anticancer activity. For instance, derivatives of indole-2-carboxylic acid have shown promising results against various cancer cell lines. A study highlighted that modifications at specific positions on the indole core can enhance inhibitory effects against cancer cell proliferation, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.13 to 6.85 μM) .

Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3 | HIV-1 Integrase | 0.13 |

| Compound 20a | Various Cancer | 0.13 - 6.85 |

| Compound with methoxy substitution | HT29 (Colon) | <10 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. The presence of specific functional groups in its structure may enhance its ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptors: It can modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.

Pathways Involved:

The compound appears to affect critical signaling pathways that regulate cell growth and death, which is crucial for its anticancer properties.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological activity. For example, modifications at the C2 and C3 positions of the indole core have been shown to significantly improve interactions with target proteins, leading to increased efficacy against cancer cells .

Notable Research

A notable study evaluated the binding affinity of synthesized indole derivatives against HIV-1 integrase, revealing that structural modifications could lead to enhanced antiviral activity . This suggests that similar modifications could be beneficial for improving the therapeutic potential of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid?

The compound is typically synthesized via Knoevenagel condensation , where a 3-formyl-indole-2-carboxylic acid derivative reacts with electrophilic partners (e.g., rhodanine-3-carboxylic acid or thiazolidinone derivatives). Key steps include:

- Reaction Conditions : Refluxing in acetic acid with sodium acetate as a catalyst (1.0–1.1 molar equivalents) for 2.5–5 hours .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to achieve ≥95% purity .

- Functionalization : Introduction of the 4-methoxybenzyl group at the indole N1 position via alkylation or substitution reactions, as seen in analogous protocols for pyrazole and indole derivatives .

Q. How is the purity of this compound assessed in academic settings?

Purity is determined using:

- HPLC : To quantify impurities (<5%) and confirm retention time consistency.

- NMR Spectroscopy : Integration of proton signals (e.g., formyl, methoxybenzyl, and indole protons) to verify structural integrity .

- Melting Point Analysis : Comparison with literature values to detect solvent residues or polymorphic variations .

Q. What spectroscopic techniques are used for structural characterization?

- ¹H/¹³C NMR : Assign peaks for the formyl group (δ ~9.8–10.2 ppm), methoxybenzyl (δ ~3.8 ppm for OCH₃), and indole backbone protons .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅NO₄: expected m/z 321.0974) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Knoevenagel condensations?

- Catalyst Screening : Replace sodium acetate with pyrrolidine or piperidine for enhanced enolate formation .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- Temperature Control : Optimize reflux duration (e.g., 3–5 hours) to balance conversion and side reactions .

Q. What strategies resolve contradictions in NMR data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxybenzyl and indole moieties .

- Variable Temperature NMR : Suppress rotational isomerism in the formyl group .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. How does the 4-methoxybenzyl group influence derivatization reactions?

- Steric Effects : The bulky benzyl group can hinder electrophilic substitution at the indole C5 position, requiring harsher conditions (e.g., AlCl₃ catalysis) .

- Electron Donation : The methoxy group enhances electron density at the indole N1, increasing susceptibility to oxidation .

Q. What crystallographic methods are recommended for structural determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.